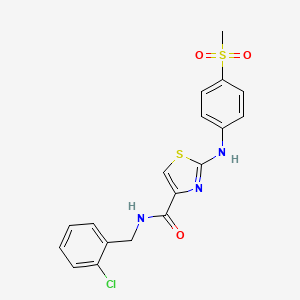
N-(2-chlorobenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-chlorobenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a derivative of thiazolecarboxamide, a class of compounds known for their diverse biological activities. Thiazole derivatives have been extensively studied due to their potential as cerebral protective agents, with some showing significant anti-anoxic activity . Although the specific compound is not directly mentioned in the provided papers, the general class of thiazolecarboxamides and related structures have been synthesized and evaluated for various biological activities.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the acylation of starting compounds such as esters or anilides of thiazolecarboxylic acids. For instance, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid leads to the formation of 2-acetyl(arylsulfonyl)amino derivatives . These derivatives can then undergo further reactions, such as methylation and deacetylation, to yield various substituted thiazolecarboxamides. The synthesis route for the specific compound of interest would likely involve similar steps, starting from a suitable thiazole precursor and introducing the appropriate substituents through reactions like acylation, sulfonylation, and chlorination.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The thiazole ring can be substituted at various positions to yield a wide range of derivatives with different properties and biological activities. The molecular structure of the compound would include a thiazole ring substituted with a carboxamide group at the 4-position and further modified with a chlorobenzyl and a methylsulfonylphenylamino group .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, depending on the functional groups present on the molecule. For example, the acylated amino derivatives of thiazolecarboxylic acids can undergo methylation and deacetylation reactions . The presence of a carboxamide group can also lead to further chemical modifications, such as the formation of ureido derivatives. The specific chemical reactions that N-(2-chlorobenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide would undergo depend on the reactivity of its substituents and the conditions under which it is treated.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by the nature and position of their substituents. These properties include solubility, melting point, and stability, which are important for the compound's potential use as a pharmaceutical agent. The electronic characteristics of the substituents, such as the electron-withdrawing effect of the sulfonyl group or the electron-donating nature of the amino group, can affect the compound's reactivity and interaction with biological targets . The specific physical and chemical properties of the compound would need to be determined experimentally, but they are likely to be consistent with those of similar thiazolecarboxamide derivatives.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Thiazole Derivatives : The synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, including the acylation and methylation processes to create 2-acetyl(arylsulfonyl)amino derivatives, has been explored. This process is foundational in developing compounds like N-(2-chlorobenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (Dovlatyan et al., 2004).
- Chemoselective Thionation-Cyclization : An efficient route to synthesize 2,4,5-trisubstituted thiazoles, involving chemoselective thionation-cyclization of functionalized enamides, has been reported. This method is crucial for introducing various functional groups into thiazole structures (Kumar, Parameshwarappa, & Ila, 2013).
Application in Drug-like Derivatives
- Parallel Synthesis of Drug-like Derivatives : A method for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed, which is significant for the synthesis of compounds similar to N-(2-chlorobenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (Park et al., 2009).
Photophysical Properties
- Study of Photophysical Properties : Research into the photophysical properties of 5-amino-2-(4-methylsulfanylphenyl)thiazoles, including the effects of sulfur-containing functional groups on electronic structures, offers insights into the properties of similar compounds (Murai, Furukawa, & Yamaguchi, 2018).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-27(24,25)14-8-6-13(7-9-14)21-18-22-16(11-26-18)17(23)20-10-12-4-2-3-5-15(12)19/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSBNAJVVRLHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



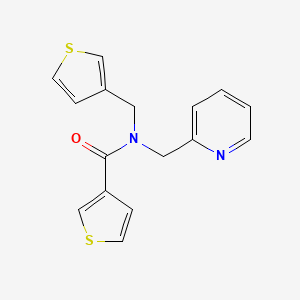
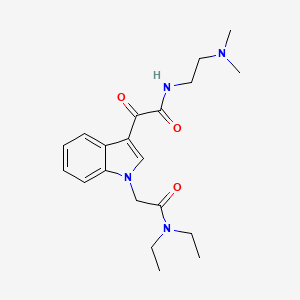
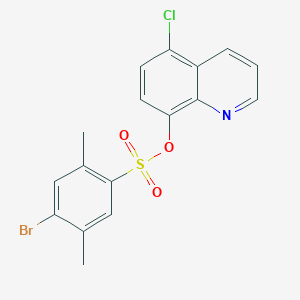
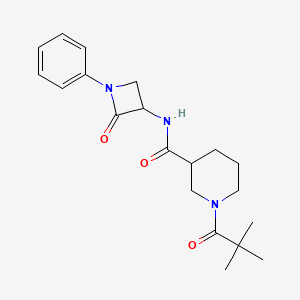
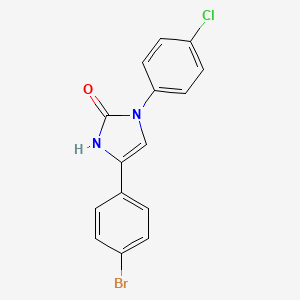
![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)
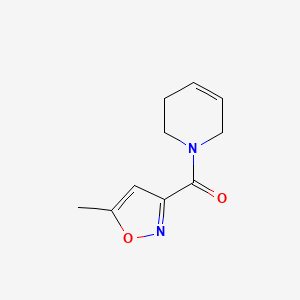
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)
![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)